4-Bromo-2-methoxy-1-(trifluoromethyl)benzene

Descripción general

Descripción

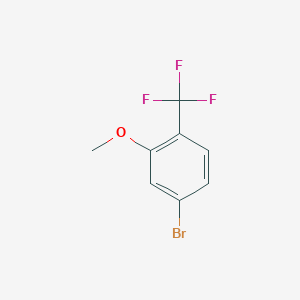

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene typically involves the bromination of 2-methoxy-1-(trifluoromethyl)benzene. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps for purification such as recrystallization or distillation to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

Substitution Reactions: Products with different substituents replacing the bromine atom.

Coupling Reactions: Biaryl compounds with various functional groups.

Oxidation Reactions: Aldehydes or carboxylic acids derived from the methoxy group.

Aplicaciones Científicas De Investigación

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a mechanism involving the formation of a transition state. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups. The trifluoromethyl group can influence the reactivity and stability of the compound by affecting the electron density on the benzene ring.

Comparación Con Compuestos Similares

Similar compounds to 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene include:

- 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene

- 1-Bromo-4-(trifluoromethoxy)benzene

- 4-Bromobenzotrifluoride

These compounds share structural similarities but differ in the position and type of substituents on the benzene ring. The presence of different functional groups can lead to variations in their chemical reactivity and applications. For example, 4-Bromobenzotrifluoride is commonly used in the synthesis of pharmaceuticals and agrochemicals due to its unique properties.

Actividad Biológica

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene, also known as 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene, is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties. The presence of both bromine and trifluoromethyl groups enhances its biological activity, making it a candidate for various applications, particularly in the synthesis of bioactive molecules.

The compound features a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring. These substituents influence its reactivity and interaction with biological targets.

Structure Overview

| Component | Description |

|---|---|

| Bromine (Br) | Halogen that enhances electrophilicity. |

| Methoxy Group (OCH₃) | Electron-donating group that increases stability. |

| Trifluoromethyl Group (CF₃) | Enhances lipophilicity and bioactivity. |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realm of enzyme inhibition and antimicrobial properties.

The primary target for this compound is the coactivator-associated arginine methyltransferase (CARM1) , which plays a crucial role in gene expression regulation by modifying histones. The interaction of this compound with CARM1 leads to the inhibition of its activity, which is significant in cancer biology as CARM1 is implicated in tumor progression.

Case Studies and Research Findings

- Antimicrobial Activity : Compounds similar to this compound have demonstrated antimicrobial properties against various pathogens. For instance, studies have shown that derivatives with trifluoromethyl groups exhibit enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Synthesis of Bioactive Molecules : This compound serves as a precursor in the synthesis of amino (aryloxy)propanol derivatives, which have been identified as potential therapeutic agents against multiple diseases, including cancer and inflammatory disorders.

- Enzyme Interaction Studies : Research has highlighted that the presence of fluorine atoms significantly affects binding affinity towards biological targets. For example, the trifluoromethyl group modifies lipophilicity and electronic characteristics, enhancing interactions with enzymes and receptors involved in metabolic pathways .

Antimicrobial Activity Summary

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Enterococcus faecalis | 64 µg/mL |

Enzyme Inhibition Studies

| Study Reference | Target Enzyme | IC50 Value |

|---|---|---|

| CARM1 | 150 nM | |

| CARM1 | 120 nM |

Propiedades

IUPAC Name |

4-bromo-2-methoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOPVNVACJOOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30739492 | |

| Record name | 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944805-63-4 | |

| Record name | 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.